molecular formula C6H11N3O2 B14235764 (2S)-5-Azido-2-methylpentanoic acid CAS No. 499101-12-1

(2S)-5-Azido-2-methylpentanoic acid

Katalognummer: B14235764
CAS-Nummer: 499101-12-1
Molekulargewicht: 157.17 g/mol
InChI-Schlüssel: LCBQKSUSPAOOTE-YFKPBYRVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S)-5-Azido-2-methylpentanoic acid is an organic compound characterized by the presence of an azido group (-N3) attached to the fifth carbon of a 2-methylpentanoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-5-Azido-2-methylpentanoic acid typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where a halogenated precursor, such as (2S)-5-bromo-2-methylpentanoic acid, reacts with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions. The reaction proceeds as follows:

(2S)-5-Bromo-2-methylpentanoic acid+NaN3(2S)-5-Azido-2-methylpentanoic acid+NaBr\text{(2S)-5-Bromo-2-methylpentanoic acid} + \text{NaN}_3 \rightarrow \text{this compound} + \text{NaBr} (2S)-5-Bromo-2-methylpentanoic acid+NaN3​→(2S)-5-Azido-2-methylpentanoic acid+NaBr

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

(2S)-5-Azido-2-methylpentanoic acid can undergo various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.

Common Reagents and Conditions

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Various nucleophiles (e.g., amines, thiols), polar aprotic solvents (e.g., DMF, DMSO)

    Cycloaddition: Alkynes, copper(I) catalysts (CuSO4, sodium ascorbate)

Major Products

    Reduction: (2S)-5-Amino-2-methylpentanoic acid

    Substitution: Various substituted derivatives depending on the nucleophile used

    Cycloaddition: 1,2,3-Triazole derivatives

Wissenschaftliche Forschungsanwendungen

(2S)-5-Azido-2-methylpentanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in click chemistry for the formation of triazoles.

    Biology: Utilized in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of bioactive compounds.

    Industry: Employed in the production of specialty chemicals and materials with specific functional properties.

Wirkmechanismus

The mechanism of action of (2S)-5-Azido-2-methylpentanoic acid largely depends on the context of its use. In bioconjugation, the azido group reacts with alkynes to form stable triazole linkages via the Huisgen cycloaddition reaction. This reaction is highly specific and efficient, making it valuable for labeling and tracking biomolecules.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S)-5-Bromo-2-methylpentanoic acid: A precursor in the synthesis of (2S)-5-Azido-2-methylpentanoic acid.

    (2S)-5-Amino-2-methylpentanoic acid: A reduction product of this compound.

    (2S)-5-Azido-2-methylhexanoic acid: A structurally similar compound with an additional carbon in the backbone.

Uniqueness

This compound is unique due to the presence of the azido group, which imparts specific reactivity, particularly in cycloaddition reactions. This makes it a valuable intermediate in synthetic chemistry and bioconjugation applications.

Eigenschaften

CAS-Nummer

499101-12-1

Molekularformel

C6H11N3O2

Molekulargewicht

157.17 g/mol

IUPAC-Name

(2S)-5-azido-2-methylpentanoic acid

InChI

InChI=1S/C6H11N3O2/c1-5(6(10)11)3-2-4-8-9-7/h5H,2-4H2,1H3,(H,10,11)/t5-/m0/s1

InChI-Schlüssel

LCBQKSUSPAOOTE-YFKPBYRVSA-N

Isomerische SMILES

C[C@@H](CCCN=[N+]=[N-])C(=O)O

Kanonische SMILES

CC(CCCN=[N+]=[N-])C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.